

The Multifaceted Biological Activities of Notoginsenoside Ft1: A Technical Guide

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Introduction

Notoginsenoside Ft1 (Ft1), a dammarane-type saponin isolated from the leaves and stems of Panax notoginseng, is emerging as a compound of significant interest in pharmacological research. Traditionally used in East Asia for treating trauma injuries, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning Ft1 as a promising candidate for therapeutic development in various domains, including angiogenesis, wound healing, oncology, and metabolic diseases. This technical guide provides an in-depth overview of the core biological activities of Notoginsenoside Ft1, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Pro-Angiogenic and Wound Healing Properties

Notoginsenoside Ft1 has demonstrated potent pro-angiogenic and wound healing capabilities by stimulating endothelial cell activity and fibroblast proliferation. These effects are crucial for tissue repair and regeneration.

Quantitative Data: Angiogenesis and Fibroblast Proliferation



Parameter	Cell Line/Model	Concentration/ Dosage	Result	Reference
In Vitro Angiogenesis	Human Umbilical Vein Endothelial Cells (HUVECs)	1-25 μΜ	Induces proliferation, migration, and tube formation. [1]	[1]
In Vivo Angiogenesis	Mouse Matrigel Plug Assay	1-25 μΜ	Promotes the formation of blood vessels.[2]	[2]
In Vivo Wound Healing	Mouse Ear Wound Model	0.25, 2.5, 25 mg/kg (i.p.)	Promotes wound healing.[2]	[2]
Diabetic Wound Healing	db/db Diabetic Mouse Model	Topical Application	Shortened wound closure time by 5.1 days (15.8 vs 20.9 days for control). [3]	[3]
Fibroblast Proliferation	Human Dermal Fibroblasts (HDF-a)	Not specified	Increased cell proliferation and collagen production.[3]	[3]

Signaling Pathways in Angiogenesis and Wound Healing

Ft1 promotes angiogenesis and wound healing primarily through the activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. In the context of angiogenesis, Ft1 leads to the nuclear translocation of Hypoxia-Inducible Factor- 1α (HIF- 1α), which in turn increases the expression and secretion of Vascular Endothelial Growth Factor (VEGF).[1][4] In wound healing, the PI3K/Akt/mTOR pathway is instrumental in promoting the proliferation of fibroblasts.[3][5]





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Caption: Signaling cascade of Ft1-induced angiogenesis.

Key Experimental Protocols

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

- Preparation: Thaw Matrigel on ice and coat a 96-well plate with 50 μL per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[6][7]
- Cell Seeding: Harvest HUVECs and resuspend them in culture medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
- Treatment: Add Notoginsenoside Ft1 at desired concentrations (e.g., 1-25 μM) to the wells.
 Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).[8]
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[8]
- Analysis: Observe the formation of tube-like structures under a microscope. Quantify
 angiogenesis by measuring parameters such as the number of branch points, total tube
 length, and the area covered by the tubes using imaging software like ImageJ.[8]

This in vivo model evaluates the efficacy of Ft1 in promoting wound closure in a diabetic setting.



- Animal Model: Use genetically diabetic mice (e.g., db/db mice) which exhibit impaired wound healing.[3][9]
- Wounding: Anesthetize the mice and create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the dorsal surface. A silicone splint may be sutured around the wound to prevent skin contraction.[3][10]
- Treatment: Apply a topical formulation of **Notoginsenoside Ft1** to the wound bed. The control group receives a vehicle (e.g., phosphate-buffered saline). Treatment is typically repeated daily or every other day.[3]
- Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Calculate the wound area using image analysis software. The wound closure rate is expressed as a percentage of the initial wound area.[3]
- Histological Analysis: At the end of the experiment, collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.[3]

Anti-Cancer Activity

Notoginsenoside Ft1 exhibits anti-cancer properties against various cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation and migration. Its mechanisms are multifaceted, involving the modulation of key signaling pathways that govern cell survival and growth.

Quantitative Data: In Vitro Cytotoxicity

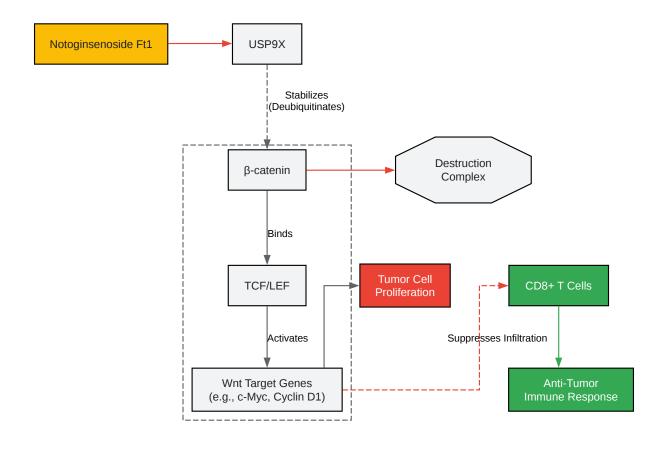


Cell Line	Cancer Type	IC50 Value (μM)	Reference
HepG2	Hepatocellular Carcinoma	46.3	[2]
Huh7	Hepatocellular Carcinoma	35.2	[2]
PLC/PRF/5	Hepatocellular Carcinoma	58.9	[2]
THLE-2	Normal Liver Epithelial	82.2 (less cytotoxic)	[2]
MC38	Colorectal Cancer	32.87	[11]
CT26	Colorectal Cancer	30.75	[11]
HT29	Colorectal Cancer	27.59	[11]
SH-SY5Y	Neuroblastoma	45	[12]

Signaling Pathways in Anti-Cancer Activity

In colorectal cancer, Ft1 has been shown to inhibit tumor growth by targeting the deubiquitinating enzyme USP9X. This leads to the destabilization of β-catenin and subsequent suppression of the Wnt signaling pathway, a critical driver of colorectal cancer progression.[4] [11][13] This inhibition of Wnt signaling also contributes to an enhanced anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[4] [11][13] In other cancers, Ft1 induces apoptosis through the inhibition of the pro-survival PI3K/Akt/mTOR pathway and activation of the pro-apoptotic p38 MAPK and ERK1/2 pathways. [2]





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Caption: Ft1 inhibits colorectal cancer via the USP9X/Wnt pathway.

Key Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of Ft1 on cancer cells.

- Cell Seeding: Plate cancer cells (e.g., HepG2, MC38) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of Notoginsenoside Ft1 for 24, 48, or 72 hours.
- Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.



- Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.[12][14]

This in vivo model assesses the anti-tumor efficacy of Ft1.

- Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 10⁶ MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[11]
- Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 80-100 mm³). [11]
- Treatment: Randomize the mice into treatment groups. Administer Notoginsenoside Ft1
 (e.g., 10 and 30 mg/kg) via intraperitoneal injection daily. The control group receives a
 vehicle.[11]
- Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every
 2-3 days.
- Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze the tumors and spleen for the proportion of CD8+ T cells using flow cytometry to assess the immune response.[11]

Vasodilatory and Cardiovascular Effects

Notoginsenoside Ft1 induces vasodilation, suggesting its potential for treating cardiovascular diseases like hypertension. This effect is endothelium-dependent and mediated by the production of nitric oxide (NO).

Quantitative Data: Vasodilation

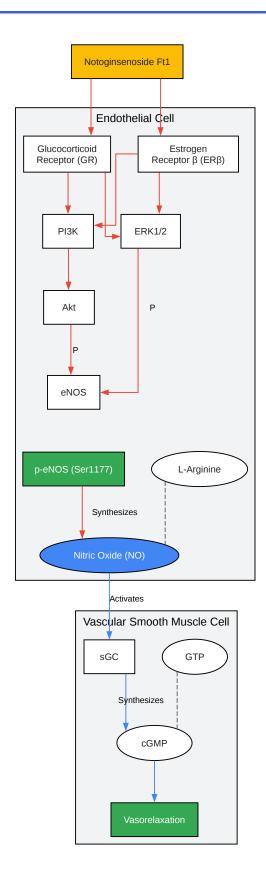


Parameter	Model	Concentration	Result	Reference
Vasorelaxation	Pre-contracted Rat Mesenteric Arteries	10 ⁻⁸ to 10 ⁻⁴ M	Caused concentration-dependent, endothelium-dependent relaxations.[15]	[15][16]
cGMP Level	Rat Mesenteric Arteries	Not specified	Increased the level of cGMP. [15][16]	[15][16]
eNOS Phosphorylation	Rat Mesenteric Arteries	10 ⁻⁴ M	Increased phosphorylation of eNOS at Ser1177.[17]	[17]

Signaling Pathway in Vasodilation

Ft1 induces vasodilation by activating both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) on endothelial cells. This dual activation triggers downstream signaling through the PI3K/Akt and ERK1/2 pathways. Both pathways converge to phosphorylate and activate endothelial nitric oxide synthase (eNOS). Activated eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), increases cyclic guanosine monophosphate (cGMP) levels, and ultimately leads to vasorelaxation.[15]





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Caption: Ft1-induced endothelium-dependent vasodilation pathway.



Key Experimental Protocol

This ex vivo assay measures the direct effect of Ft1 on blood vessel tone.

- Tissue Preparation: Euthanize a male Sprague-Dawley rat and dissect the superior mesenteric artery. Clean the artery of adipose and connective tissue and cut it into rings (2-3 mm in length).[15][16]
- Mounting: Suspend the arterial rings in an organ chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer to record changes in tension.[15]
- Contraction: After an equilibration period, pre-contract the arterial rings with phenylephrine (e.g., 3×10^{-6} M) to induce a stable tone.[15]
- Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of **Notoginsenoside Ft1** (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath.[15]
- Analysis: Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine. To confirm the endothelium-dependent mechanism, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor like L-NAME.
 [15][16]

Metabolic Regulation

Ft1 has been identified as a dual modulator of bile acid receptors, acting as a TGR5 agonist and an FXR antagonist. This dual activity gives it the potential to alleviate obesity and insulin resistance.

Quantitative Data: Metabolic Effects

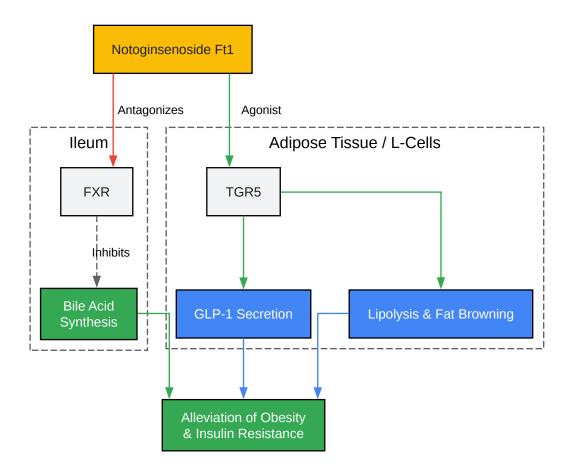


Parameter	Model	Concentration/ Dosage	Result	Reference
TGR5 Activation	TGR5- expressing HEK293 cells	5 and 10 μM	Significantly activated TGR5 and stimulated cAMP secretion. [18]	[18]
FXR Antagonism	Caco-2 cells	10 μΜ	Significantly inhibited FXR target genes.[2]	[2]
Anti-Obesity	High-Fat Diet (HFD) Induced Obese Mice	50-100 mg/100 g diet (p.o.) for 6 weeks	Ameliorated obesity and improved glucose tolerance and insulin resistance.[2][18]	[2][18]

Signaling Pathway in Metabolic Regulation

In the ileum, Ft1 acts as an antagonist to the Farnesoid X Receptor (FXR), which increases bile acid synthesis. In peripheral tissues like adipose tissue, Ft1 acts as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 activation leads to increased secretion of glucagon-like peptide-1 (GLP-1), enhanced lipolysis, and browning of white adipose tissue, collectively improving glucose homeostasis and increasing energy expenditure.[18][19]





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Caption: Dual role of Ft1 in metabolic regulation via FXR and TGR5.

Key Experimental Protocol

This model is used to study the effects of Ft1 on obesity and associated metabolic dysfunctions like insulin resistance.

- Diet Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce obesity, hyperinsulinemia, and insulin resistance.[18][20][21]
- Treatment: Randomize the obese mice into groups. The treatment group receives a diet supplemented with **Notoginsenoside Ft1** (e.g., 50 or 100 mg per 100 g of diet). The control group continues on the HFD without Ft1.[18]
- Monitoring: Record body weight and food intake weekly for the duration of the study (e.g., 6 weeks).[18]



Metabolic Tests:

- Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose levels from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.[18]
- Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT.[18]
- Endpoint Analysis: At the conclusion of the study, collect blood to measure fasting glucose
 and insulin levels. Tissues such as the liver and adipose tissue can be harvested for
 histological analysis and gene/protein expression studies.[18]

Conclusion

Notoginsenoside Ft1 is a pleiotropic saponin with a remarkable range of biological activities. Its ability to promote angiogenesis and wound healing, inhibit cancer growth, induce vasodilation, and regulate metabolism through distinct signaling pathways highlights its significant therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compelling natural product. Future studies should focus on its pharmacokinetic profile, safety, and efficacy in more complex preclinical models to pave the way for potential clinical applications.

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